2-fluoro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
2-FLUORO-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that features a benzothiazole core, a phenoxyethyl group, and a fluorinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multi-step organic synthesis. One common approach is to start with the benzothiazole core, which can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative. The phenoxyethyl group can be introduced via nucleophilic substitution reactions, while the fluorinated benzamide moiety is often added through amide bond formation reactions using fluorinated benzoyl chloride and an amine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted derivatives .
Scientific Research Applications
2-FLUORO-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzothiazole derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets. The benzothiazole core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The fluorinated benzamide moiety may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(2-phenoxyethyl)benzamide: Similar structure but lacks the benzothiazole core.
Benzothiazole derivatives: Various compounds with the benzothiazole core but different substituents.
Uniqueness
2-FLUORO-N-[2-({[(2-PHENOXYETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to the combination of the benzothiazole core, phenoxyethyl group, and fluorinated benzamide moiety. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain molecular targets .
Properties
Molecular Formula |
C24H20FN3O3S2 |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-fluoro-N-[2-[2-oxo-2-(2-phenoxyethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C24H20FN3O3S2/c25-19-9-5-4-8-18(19)23(30)27-16-10-11-20-21(14-16)33-24(28-20)32-15-22(29)26-12-13-31-17-6-2-1-3-7-17/h1-11,14H,12-13,15H2,(H,26,29)(H,27,30) |
InChI Key |
DLMKMVAYYMMBBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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